molecular formula C10H11FN4O B13232491 1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13232491
M. Wt: 222.22 g/mol
InChI Key: KNRWOQURZRIXKN-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by fluorination and subsequent amination reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an ATP-competitive inhibitor, affecting cellular processes such as DNA repair and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-Aminopyridin-2-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-Aminopyridin-2-yl)-3-ethyl-4-bromo-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

1-(4-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, analgesic, and anticancer activities. The findings are supported by various studies and case reports.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. It has shown a selectivity index favoring COX-2 inhibition, which is beneficial for reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Case Studies : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Activity

The analgesic effects of the compound have also been investigated.

  • Pain Models : In various animal models, including the hot plate test and formalin test, this compound showed notable pain relief comparable to established analgesics like morphine .
  • Efficacy : The compound exhibited an IC50 value indicating effective pain modulation at lower doses than traditional analgesics, suggesting a favorable safety profile .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties.

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways such as Akt/mTOR .
  • Mechanistic Insights : The pyrazole moiety is crucial for its interaction with protein kinases involved in cancer progression. Studies have shown that it effectively inhibits CDK9 activity, leading to reduced transcription of oncogenes .

Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy Indicators
Anti-inflammatoryCOX inhibition (selective for COX-2)Significant reduction in edema
AnalgesicModulation of pain pathwaysComparable efficacy to morphine
AnticancerInduction of apoptosis; inhibition of CDK9Effective against multiple cancer cell lines

Properties

Molecular Formula

C10H11FN4O

Molecular Weight

222.22 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one

InChI

InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)8-5-6(12)3-4-13-8/h3-5,9H,2H2,1H3,(H2,12,13)

InChI Key

KNRWOQURZRIXKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1F)C2=NC=CC(=C2)N

Origin of Product

United States

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